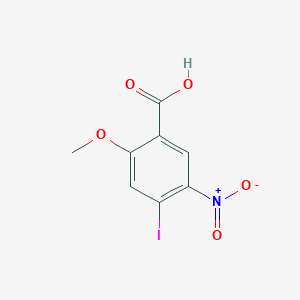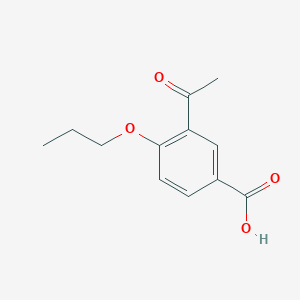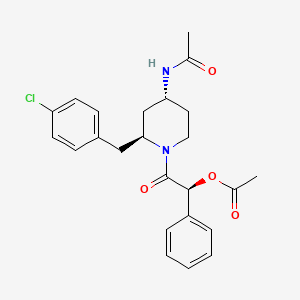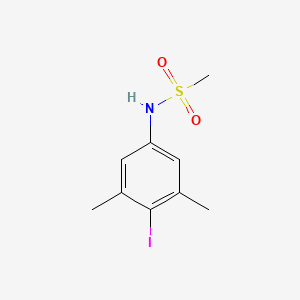
N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide: is a chemical compound with the molecular formula C9H12INO2S and a molecular weight of 325.17 g/mol . This compound is characterized by the presence of an iodine atom, two methyl groups, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide typically involves the iodination of 3,5-dimethylphenylmethanesulfonamide. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Chemistry: In chemistry, N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for various chemical processes .
Mechanism of Action
The mechanism of action of N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The iodine atom and methanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- N-(3,5-dimethylphenyl)methanesulfonamide
- N-(4-bromo-3,5-dimethylphenyl)methanesulfonamide
- N-(4-chloro-3,5-dimethylphenyl)methanesulfonamide
Comparison: N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to its bromine and chlorine analogs, the iodine-containing compound exhibits higher reactivity and different biological activities. The methyl groups also contribute to its unique steric and electronic properties .
Properties
Molecular Formula |
C9H12INO2S |
|---|---|
Molecular Weight |
325.17 g/mol |
IUPAC Name |
N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H12INO2S/c1-6-4-8(11-14(3,12)13)5-7(2)9(6)10/h4-5,11H,1-3H3 |
InChI Key |
NXGXYUZCFIFPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


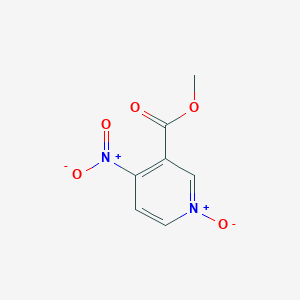
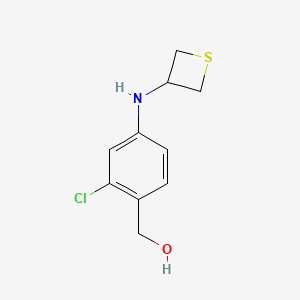
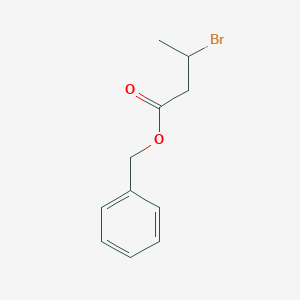
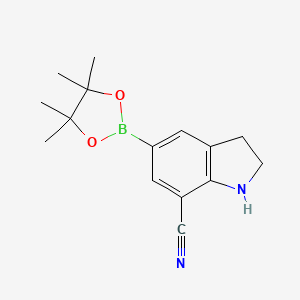
![Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13022463.png)
![(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B13022469.png)
![6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13022472.png)
![6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13022477.png)
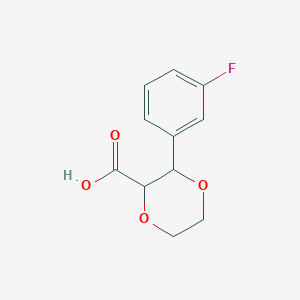
![Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13022495.png)
![3-ethoxy-N-propylspiro[3.5]nonan-1-amine](/img/structure/B13022506.png)
